molecular formula C16H14N2O2S2 B2868494 2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide CAS No. 356775-95-6

2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2868494
CAS No.: 356775-95-6
M. Wt: 330.42
InChI Key: BLMVMDDHWUMWMD-UHFFFAOYSA-N
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Description

2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide is an organosulfur compound that has been of interest in various fields of research

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from readily available precursors

  • Formation of benzo[d]oxazole ring: This often involves the cyclization of ortho-aminophenols with carbonyl compounds under acidic or dehydrating conditions.

  • Thiation: Introduction of the thio group to the benzo[d]oxazole ring can be achieved using thiolating agents such as thiourea.

  • N-Acylation: Finally, the compound is completed by acylation of 2-(methylthio)phenylamine with the thiated benzo[d]oxazole intermediate under conditions such as Schotten-Baumann or similar reaction conditions.

Industrial Production Methods: While detailed industrial production methods are proprietary, scaling up the above synthesis involves optimizing conditions for each step to maximize yield and purity, using techniques like continuous flow chemistry or employing catalysis to improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The sulfur-containing groups in the compound can be susceptible to oxidation. Using agents like hydrogen peroxide or peracids can oxidize the thiol groups to sulfoxides or sulfones.

  • Reduction: Reduction reactions, typically using reagents like lithium aluminum hydride, can convert any oxidized sulfur groups back to their original state.

  • Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2).

Major Products:

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Reduced thiol groups.

  • Substitution Products: Nitro-compounds, halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor for synthesizing other complex molecules.

  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential for bioactive molecule research, particularly in drug design and discovery.

Medicine:

  • Investigated for its potential as an inhibitor of enzymes due to its unique structure.

  • Possible applications in developing new pharmaceuticals for various diseases.

Industry:

  • Utilized in materials science for creating new polymers or materials with specific properties.

Mechanism of Action

The compound's effects are largely due to its ability to interact with biological macromolecules. The benzo[d]oxazole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the thio groups can form covalent bonds with nucleophilic residues like cysteine.

Molecular Targets and Pathways:

  • Likely targets include enzymes with active-site cysteine residues.

  • It may inhibit enzyme activity by covalent modification or by forming stable enzyme-ligand complexes.

Comparison with Similar Compounds

  • 2-(benzo[d]oxazol-2-ylthio)acetamide

  • N-(2-phenylthio)acetamide

  • 2-(methylthio)-N-phenylacetamide

This deep dive into 2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide covers its synthesis, chemical behavior, applications, and how it stacks up against similar compounds. Hope it lights up your curiosity!

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-21-14-9-5-3-7-12(14)17-15(19)10-22-16-18-11-6-2-4-8-13(11)20-16/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMVMDDHWUMWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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